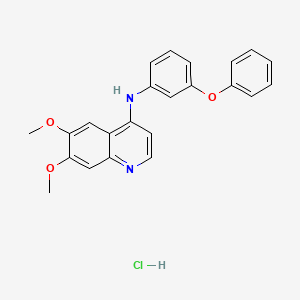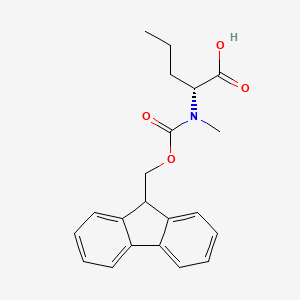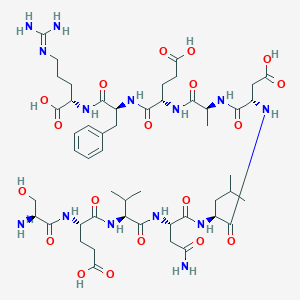
(Asn670,Leu671)-淀粉样蛋白 b/A4 蛋白前体 770 (667-676)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The (Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 (667-676) is a specific region within the amyloid β precursor protein (β-APP) that is implicated in Alzheimer's disease. This sequence is part of the larger β-APP, which is an integral membrane protein involved in the pathogenesis of Alzheimer's disease through the production of amyloid β (Aβ) peptides. The processing of β-APP and the subsequent formation of Aβ peptides are critical events in the development of Alzheimer's plaques, a hallmark of Alzheimer's disease .
Synthesis Analysis
The synthesis of Aβ peptides from the β-APP involves proteolytic cleavage. A study identified a metalloendopeptidase in the human brain that cleaves a model peptide at the Lys-Leu bond, which is relevant to the processing of β-APP . This enzyme activity suggests a mechanism for the production of Aβ peptides in the brain, which may contribute to the pathological aggregation observed in Alzheimer's disease.
Molecular Structure Analysis
The β-APP is a glycosylated membrane protein that spans the membrane bilayer once. The carboxy-terminal domain, which includes the Aβ region, has a high tendency to aggregate. Proteolytic cleavage and other post-translational modifications are believed to be primary events leading to the release of the amyloidogenic Aβ subunit . The mutations within or flanking the Aβ region of β-APP, such as the double mutation (Lys to Asn at residue 595 plus Met to Leu at position 596), have been shown to increase Aβ production, linking genetic factors to the molecular structure and function of β-APP .
Chemical Reactions Analysis
The cleavage of β-APP by specific enzymes, such as the metalloendopeptidase mentioned earlier, is a chemical reaction that is crucial for the generation of Aβ peptides. The mutations in the β-APP gene can alter the efficiency of this cleavage, resulting in increased production of Aβ, which is a key factor in the pathogenesis of familial Alzheimer's disease .
Physical and Chemical Properties Analysis
The physical and chemical properties of the β-APP and its cleavage products are central to understanding the development of Alzheimer's disease. The β-APP has domains that are both transmembrane and cytoplasmic, with the Aβ region being prone to aggregation. The mutations that increase Aβ production also suggest alterations in the physical properties of the protein, which may affect its processing and the aggregation of the resulting peptides .
科学研究应用
构象分析及与 β-分泌酶的相互作用
淀粉样蛋白前体蛋白 (APP) 片段 (APP₆₆₇₋₆₇₆) 的构象灵活性,包括 (Asn670,Leu671)-淀粉样蛋白 b/A4 蛋白前体 770,对于理解其与 β-分泌酶的相互作用至关重要。这种相互作用是阿尔茨海默病病理学中的关键,因为 β-分泌酶负责产生淀粉样蛋白 β 肽。研究表明,APP₆₆₇₋₆₇₆ 的肽骨架在不同的溶剂中采用不同的构象,这可能会影响其与 β-分泌酶的相互作用 (Shanmugam 等人,2012)。
对阿尔茨海默病的影响
转基因小鼠研究提供了 (Asn670,Leu671)-淀粉样蛋白 b/A4 蛋白前体 770 突变在阿尔茨海默病中的作用的见解。过表达该突变的小鼠表现出记忆缺陷和 Aβ 水平升高,并伴有 Aβ 斑块的出现。这些发现表明 APP 基因中的这个特定突变与阿尔茨海默病病理学之间存在直接联系 (Hsiao 等人,1996)。
突变和 β-蛋白产生
研究表明,APP 基因中的突变,包括 (Asn670,Leu671) 突变,会导致 β-蛋白产生增加。这种过度产生与淀粉样蛋白 β 的早期和加速沉积有关,这是阿尔茨海默病的标志 (Citron 等人,1992)。
计算建模和催化
计算研究已经对 β-分泌酶 (BACE1) 与 (Asn670,Leu671)-淀粉样蛋白 b/A4 蛋白前体 770 变体相互作用时的底物特异性和催化作用进行了建模。这些模型有助于理解突变如何影响 BACE1 的亲和力以及切割底物的效率,这对于阿尔茨海默病研究至关重要 (Barman 等人,2011)。
分泌加工和淀粉样变性
对阿尔茨海默淀粉样蛋白 β/A4 蛋白前体的分泌加工的研究,包括对磷酸化调节作用的研究,提供了对可能阻止淀粉样蛋白沉积的机制的见解。了解这些过程对于开发潜在的阿尔茨海默病疗法至关重要 (Gillespie 等人,1992)。
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H78N14O19/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONOLKHIDOKDGP-RDICLXJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N14O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)
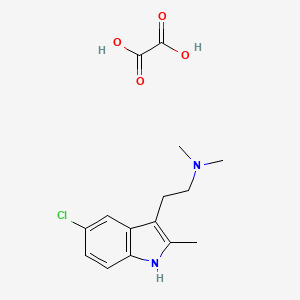
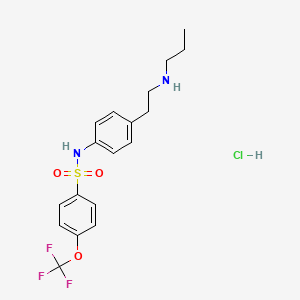
![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)



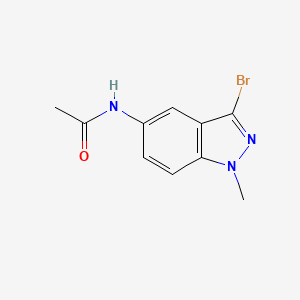
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
